Agmantine is a natural metabolite of the amino acid arginine. It is formed when arginine is decarboxylated by the enzyme arginine decarboxylase and is found naturally in ragweed pollen, ergot fungi, octopus muscle, herring sperm, sponges, and the mammalian brain. Agmatine is both an experimental and investigational drug. As an investigational drug, it is being studied in a non-blinded prospective case study in the United States looking at patients who have been diagnosed with small fiber peripheral neuropathy between the ages of 18 to 75 years. Up to now (July 2013), the results of this study have not yet been published. As an experimental drug, agmatine is being studied for several indications such as cardioprotection, diabetes, decreased kidney function, neuroprotection (stroke, severe CNS injuries, epilepsy, glaucoma, and neuropathic pain), and psychiatric conditions (depression, anxiety, schizophrenia, and cognition). The exact mechanism of action is still being investigated for all of the potential indications of agmatine.
Agmatine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Agmatine is a natural product found in Glycine max, Mizuhopecten yessoensis, and other organisms with data available.
Decarboxylated arginine, isolated from several plant and animal sources, e.g., pollen, ergot, herring sperm, octopus muscle.
Agmatine
CAS No.: 306-60-5
Cat. No.: VC0517543
Molecular Formula: C5H14N4
Molecular Weight: 130.19 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 306-60-5 |
|---|---|
| Molecular Formula | C5H14N4 |
| Molecular Weight | 130.19 g/mol |
| IUPAC Name | 2-(4-aminobutyl)guanidine |
| Standard InChI | InChI=1S/C5H14N4/c6-3-1-2-4-9-5(7)8/h1-4,6H2,(H4,7,8,9) |
| Standard InChI Key | QYPPJABKJHAVHS-UHFFFAOYSA-N |
| SMILES | C(CCN=C(N)N)CN |
| Canonical SMILES | C(CCN=C(N)N)CN |
| Appearance | Solid powder |
| Melting Point | 234-238 degress Celcius |
Introduction
Chemical Structure and Biosynthetic Pathway
Agmatine (CHN) is a cationic molecule featuring a four-carbon aliphatic chain terminating in a guanidine group. Its biosynthesis occurs via enzymatic decarboxylation of L-arginine catalyzed by arginine decarboxylase (ADC), an enzyme sharing 48% sequence homology with ornithine decarboxylase . Unlike classical neurotransmitters, agmatine is stored in synaptic vesicles and released upon neuronal depolarization, with reuptake mediated by a specific transmembrane transport system .
Table 1: Physicochemical Properties of Agmatine
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 130.19 g/mol | |
| Water Solubility | 3.61 mg/mL | |
| logP (Partition Coeff.) | -1.2 | |
| pKa | 12.61 (Strongest basic group) |
The compound’s ability to cross the blood-brain barrier (BBB) has been demonstrated in murine models, where oral administration of agmatine sulfate (300–900 mg/kg) resulted in significant hippocampal concentration increases within 30 minutes . Intriguingly, transgenic Alzheimer’s disease models showed 23% higher brain agmatine accumulation compared to wild-type mice following chronic dosing, suggesting disease-state-dependent pharmacokinetics .
Receptor Interactions and Signaling Mechanisms
Agmatine’s neuromodulatory effects arise from its polypharmacological profile, engaging multiple receptor systems:
Glutamatergic NMDA Receptor Antagonism
Agmatine non-competitively inhibits NMDA receptors (IC ≈ 100 μM) through open-channel block, reducing calcium influx and subsequent excitotoxicity . This mechanism underlies its neuroprotective effects in ischemia models, where 40 mg/kg systemic administration decreased infarct volume by 38% in middle cerebral artery occlusion rats .
Imidazoline Receptor Activation
As an endogenous ligand for I imidazoline receptors, agmatine modulates sympathetic outflow and blood pressure regulation. Binding studies show K values of 3.7 μM for I versus 27 μM for α-adrenergic receptors, indicating preferential imidazoline activity .
Nitric Oxide Synthase Regulation
Agmatine differentially regulates nitric oxide (NO) production:
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Irreversible inhibition of neuronal NO synthase (nNOS; IC = 2.1 μM)
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Downregulation of inducible NO synthase (iNOS) expression via NF-κB suppression
Table 2: Key Pharmacodynamic Targets of Agmatine
| Target | Effect | IC/K | Reference |
|---|---|---|---|
| NMDA Receptor | Non-competitive antagonism | 100 μM | |
| I Imidazoline | Partial agonism | 3.7 μM | |
| nNOS | Irreversible inhibition | 2.1 μM | |
| α-Adrenergic | Competitive antagonism | 27 μM |
Neuroprotective and Therapeutic Applications
Ischemic Stroke and Traumatic Brain Injury
In rodent stroke models, agmatine (20 mg/kg IV) administered post-ischemia:
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Attenuated blood-brain barrier permeability (28% decrease in Evans blue extravasation)
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Improved motor recovery in rotarod tests (latency increased from 42s to 89s at day 7)
Major Depressive Disorder
Clinical-relevant doses (10–40 mg/kg oral in rodents) demonstrate rapid-onset antidepressant effects:
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58% reduction in forced swim test immobility time vs. controls
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Synergistic effects with SSRIs (fluoxetine co-administration decreased ED by 4-fold)
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Normalized hippocampal BDNF levels in chronic stress models (142% increase vs. stressed controls)
Neuropathic Pain Management
Agmatine’s analgesic properties involve dual modulation:
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Spinal NMDA receptor blockade (mechanical allodynia threshold increased by 78% in SNL rats)
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Downregulation of microglial P2X4 receptors (62% reduction in ATP-induced cytokine release)
Table 3: Clinical Trial Outcomes of Agmatine Therapy
Future Directions and Clinical Translation
While preclinical data are compelling, key challenges remain:
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Optimization of dosing regimens for chronic conditions
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Development of BBB-penetrating analogs with enhanced bioavailability
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Large-scale Phase III trials for depression and neuropathic pain indications
Current clinical pipelines include:
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Phase II trial of agmatine sulfate (NCT04803201) for treatment-resistant depression
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Orally disintegrating formulations to improve patient compliance
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